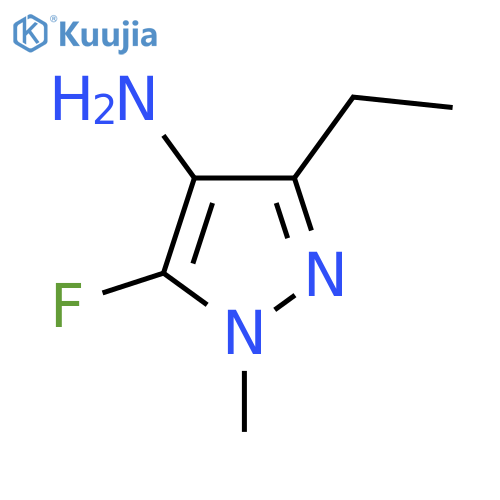

Cas no 2169199-18-0 (3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine)

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine

- 2169199-18-0

- EN300-1295643

-

- インチ: 1S/C6H10FN3/c1-3-4-5(8)6(7)10(2)9-4/h3,8H2,1-2H3

- InChIKey: BFWDOPBQVXTHQK-UHFFFAOYSA-N

- SMILES: FC1=C(C(CC)=NN1C)N

計算された属性

- 精确分子量: 143.08587549g/mol

- 同位素质量: 143.08587549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 43.8Ų

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295643-10000mg |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1295643-250mg |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1295643-500mg |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1295643-0.5g |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 0.5g |

$1165.0 | 2023-06-06 | ||

| Enamine | EN300-1295643-100mg |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1295643-5.0g |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1295643-0.05g |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1295643-1.0g |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1295643-2500mg |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1295643-2.5g |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |

2169199-18-0 | 2.5g |

$2379.0 | 2023-06-06 |

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amineに関する追加情報

Recent Advances in the Study of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0)

The compound 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, which are critical for understanding its role in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine, highlighting its efficient production via a multi-step process involving fluorination and amination reactions. The researchers emphasized the compound's stability and reactivity, which make it a promising candidate for further derivatization. The study also reported preliminary data on its pharmacokinetic properties, suggesting favorable absorption and distribution profiles in preclinical models.

In addition to its synthetic utility, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine has been evaluated for its biological activity. A recent Bioorganic & Medicinal Chemistry Letters article (2024) investigated its inhibitory effects on specific enzyme targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. The results indicated moderate to high inhibitory activity, positioning the compound as a potential lead for developing targeted therapies. Molecular docking studies further elucidated its binding interactions, providing insights for structure-activity relationship (SAR) optimization.

Another area of interest is the compound's application in agrochemical research. A 2024 report in Pest Management Science demonstrated that derivatives of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine exhibit herbicidal and fungicidal activities. The study identified specific structural modifications that enhance its efficacy against resistant strains of pests, offering a new avenue for sustainable crop protection solutions.

Despite these advancements, challenges remain in scaling up the synthesis and ensuring the compound's safety profile. Ongoing research aims to address these issues, with a focus on green chemistry approaches and comprehensive toxicological assessments. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.

In conclusion, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) represents a versatile scaffold with significant potential in both pharmaceutical and agrochemical domains. Future studies will likely explore its broader therapeutic and industrial applications, driven by its unique chemical properties and biological activities.

2169199-18-0 (3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine) Related Products

- 120788-31-0(1-amino-4-hexyne)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)